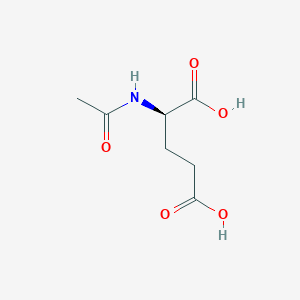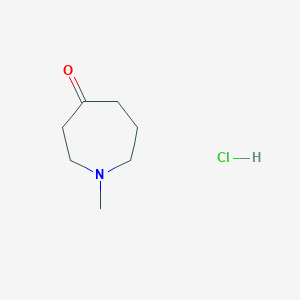
(3R)-3-hydroxy-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.
Applications De Recherche Scientifique
Biomedical and Pharmaceutical Applications:
- Drug Delivery Systems: (3R)-3-hydroxy-L-aspartic acid is utilized in the synthesis of novel natural hydrogels based on starch, exhibiting temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels are promising candidates for drug delivery systems due to their responsive nature to environmental changes (Vakili & Rahneshin, 2013).
- Biomedical Engineering: The acid's derivatives are employed in the synthesis of poly(ester amide)s, which are materials with potential biomedical applications. These materials, due to their hydrolytic and enzymatic degradation capabilities, can be used for drug delivery, targeting groups, and cell signaling molecules (Atkins et al., 2009).
Material Science:
- Nanomaterials and Quantum Dots: this compound is involved in the synthesis of novel nanomaterials like CdS quantum dots. These materials are utilized for the qualitative identification of ions such as chromium in water samples, highlighting the potential of these materials in environmental monitoring and nanotechnology (Wang et al., 2020).
Chemical Synthesis and Industrial Applications:
- Artificial Sweetener Precursors: The acid's derivatives are crucial in the synthesis of artificial dipeptide sweeteners like neotame and advantame. These sweeteners are extensively used in the food industry, indicating the acid's role in large-scale industrial applications related to food products (Zhang et al., 2019).
- Polyamide Synthesis: Due to its chemical structure, poly(aspartic acid) and its derivatives find extensive applications in medicine and pharmacy, such as in drug delivery systems, controlled drug release, and as components in theranostics. It also serves as a material for creating smart hydrogels (Piątkowski et al., 2015).
Propriétés
Numéro CAS |
7298-98-8 |
|---|---|
Formule moléculaire |
C4H7NO5 |
Poids moléculaire |
149.10 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
Clé InChI |
YYLQUHNPNCGKJQ-NHYDCYSISA-N |
SMILES isomérique |
[C@H]([C@H](C(=O)O)O)(C(=O)O)N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)O)(C(=O)O)N |
| 7298-98-8 6532-76-9 |
|
Synonymes |
3-hydroxyaspartic acid 3-hydroxyaspartic acid, (erythro)-isomer 3-hydroxyaspartic acid, (erythro-D)-isomer 3-hydroxyaspartic acid, (erythro-DL)-isomer 3-hydroxyaspartic acid, (erythro-L)-isomer 3-hydroxyaspartic acid, (threo-DL)-isomer 3-hydroxyaspartic acid, (threo-L)-isomer beta-hydroxyaspartic acid DL-threo-3-hydroxyaspartic acid erythro-beta-hydroxyaspartic acid L-erythro-3-hydroxyaspartate L-threo-beta-hydroxyaspartic acid threo-beta-aspartate threo-hydroxyaspartic acid threo-THA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)





![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)





